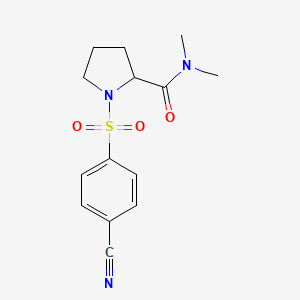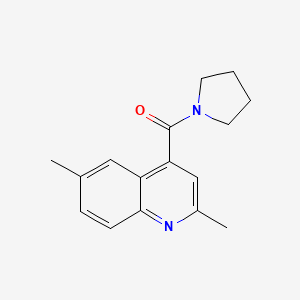
(2,6-Dimethyl-4-quinolyl)(1-pyrrolidinyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6-Dimethyl-4-quinolyl)(1-pyrrolidinyl)methanone, also known as DMQX, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of ionotropic glutamate receptor that plays a critical role in many physiological processes, including learning and memory. DMQX has been widely used in scientific research to study the role of the NMDA receptor in various biological systems.
Wirkmechanismus
(2,6-Dimethyl-4-quinolyl)(1-pyrrolidinyl)methanone acts as a competitive antagonist of the NMDA receptor, binding to the receptor and blocking the activity of glutamate, the primary neurotransmitter that activates the receptor. By blocking the activity of the NMDA receptor, (2,6-Dimethyl-4-quinolyl)(1-pyrrolidinyl)methanone can modulate synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
(2,6-Dimethyl-4-quinolyl)(1-pyrrolidinyl)methanone has been shown to have a number of biochemical and physiological effects. It has been shown to modulate the activity of the NMDA receptor in a dose-dependent manner, blocking the activity of the receptor at high concentrations. (2,6-Dimethyl-4-quinolyl)(1-pyrrolidinyl)methanone has also been shown to modulate the release of neurotransmitters, including dopamine, serotonin, and acetylcholine. In addition, (2,6-Dimethyl-4-quinolyl)(1-pyrrolidinyl)methanone has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2,6-Dimethyl-4-quinolyl)(1-pyrrolidinyl)methanone in lab experiments is its potency and selectivity as an NMDA receptor antagonist. This allows researchers to study the role of the NMDA receptor in various biological systems with a high degree of specificity. However, one limitation of using (2,6-Dimethyl-4-quinolyl)(1-pyrrolidinyl)methanone is its potential toxicity at high concentrations. Researchers must be careful to use appropriate dosages and monitor for potential side effects.
Zukünftige Richtungen
There are many potential future directions for research involving (2,6-Dimethyl-4-quinolyl)(1-pyrrolidinyl)methanone. One area of interest is the role of the NMDA receptor in neurological disorders, including epilepsy, stroke, and Alzheimer's disease. (2,6-Dimethyl-4-quinolyl)(1-pyrrolidinyl)methanone may be a useful tool for studying the underlying mechanisms of these disorders and developing new treatments. Another area of interest is the role of the NMDA receptor in synaptic plasticity and learning. (2,6-Dimethyl-4-quinolyl)(1-pyrrolidinyl)methanone may be a useful tool for studying the molecular mechanisms underlying these processes and developing new therapies for cognitive disorders. Finally, (2,6-Dimethyl-4-quinolyl)(1-pyrrolidinyl)methanone may be useful in developing new drugs that target the NMDA receptor for therapeutic purposes.
Synthesemethoden
(2,6-Dimethyl-4-quinolyl)(1-pyrrolidinyl)methanone can be synthesized using a multi-step process involving several chemical reactions. The first step involves the synthesis of 2,6-dimethyl-4-quinolinecarboxaldehyde, which is then reacted with pyrrolidine to form (2,6-dimethyl-4-quinolyl)(1-pyrrolidinyl)methanol. This intermediate is then oxidized to form (2,6-Dimethyl-4-quinolyl)(1-pyrrolidinyl)methanone.
Wissenschaftliche Forschungsanwendungen
(2,6-Dimethyl-4-quinolyl)(1-pyrrolidinyl)methanone has been used extensively in scientific research to study the role of the NMDA receptor in various biological systems. It has been shown to be a potent and selective antagonist of the NMDA receptor, blocking the activity of the receptor in a dose-dependent manner. (2,6-Dimethyl-4-quinolyl)(1-pyrrolidinyl)methanone has been used to study the role of the NMDA receptor in synaptic plasticity, learning, and memory. It has also been used to study the role of the NMDA receptor in various neurological disorders, including epilepsy, stroke, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
(2,6-dimethylquinolin-4-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-11-5-6-15-13(9-11)14(10-12(2)17-15)16(19)18-7-3-4-8-18/h5-6,9-10H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNSBAXVKHPHFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-4-(pyrrolidine-1-carbonyl)quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Furan-2-ylmethylamino)-2-oxoethyl] 4-(thiophen-2-ylsulfonylamino)benzoate](/img/structure/B7466271.png)
![[2-(benzylamino)-2-oxoethyl] (E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate](/img/structure/B7466273.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(3-methoxyphenyl)ethanone](/img/structure/B7466285.png)
![1-[(3-Chlorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466290.png)
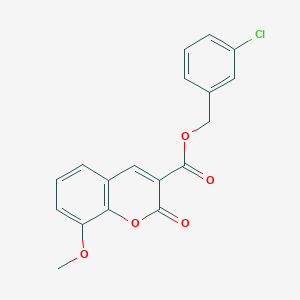
![N-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thiophene-2-sulfonamide](/img/structure/B7466325.png)
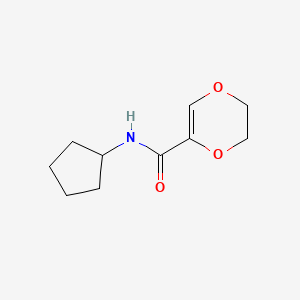
![1-[(3-Methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466344.png)
![N-benzyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7466348.png)
![1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466362.png)
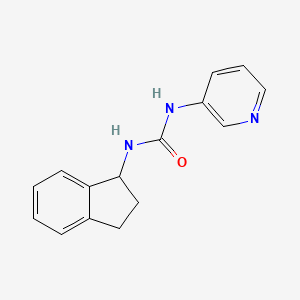
![3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B7466366.png)
![N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7466369.png)
